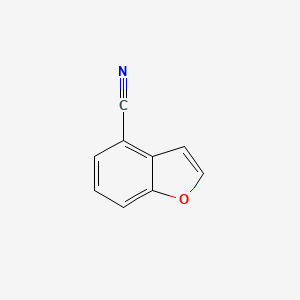

Benzofuran-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQONKRSTAUGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313266 | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95333-17-8 | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzofurancarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Benzofuran-4-carbonitrile from 4-hydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-4-carbonitrile is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis from readily available starting materials is of significant interest. This technical guide provides a comprehensive overview of proposed synthetic strategies for the preparation of this compound from 4-hydroxybenzonitrile. As no direct, one-pot conversion has been prominently reported in peer-reviewed literature, this document details two plausible, multi-step synthetic pathways based on established and reliable methodologies in organic chemistry. The routes discussed are: 1) an ortho-iodination, Sonogashira coupling, and cyclization sequence, and 2) a Williamson ether synthesis followed by a Claisen rearrangement and cyclization cascade. Detailed, adaptable experimental protocols are provided for each step, and all quantitative data are summarized in structured tables for clarity.

Introduction

The benzofuran nucleus is a core structural motif in numerous natural products and pharmacologically active compounds. The nitrile functional group, a versatile synthetic handle and a key component in many pharmaceuticals, makes this compound a particularly attractive building block for drug discovery programs. This guide outlines two robust, literature-derived strategies to synthesize this target molecule from the commercial starting material, 4-hydroxybenzonitrile.

Route 1: Ortho-Iodination, Sonogashira Coupling, and Annulation

This synthetic approach leverages a regioselective iodination of the phenol, followed by a palladium-copper catalyzed cross-coupling reaction to introduce a two-carbon unit, and a final intramolecular cyclization to construct the furan ring. This strategy is analogous to reported syntheses of similarly substituted benzofurans.

Overall Reaction Scheme (Route 1)

Caption: Overall transformation for Route 1.

Step-by-Step Synthesis and Protocols

Step 1a: Synthesis of 3-Iodo-4-hydroxybenzonitrile

The first step involves the regioselective iodination of 4-hydroxybenzonitrile at the position ortho to the hydroxyl group. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, iodination occurs at one of the ortho positions.

-

Experimental Protocol:

-

To a solution of 4-hydroxybenzonitrile (1.0 eq) in ethanol, add iodine (0.5 eq) and iodic acid (0.2 eq).

-

Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench excess iodine.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-iodo-4-hydroxybenzonitrile.

-

Step 1b: Synthesis of 4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile

This step utilizes a Sonogashira coupling to introduce a protected acetylene group onto the aromatic ring. This is a highly efficient carbon-carbon bond-forming reaction catalyzed by palladium and copper complexes.

-

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-iodo-4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and triethylamine.

-

Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).

-

Add triethylamine (Et₃N, 3.0 eq) followed by the dropwise addition of trimethylsilylacetylene (TMSA, 1.5 eq).

-

Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.

-

Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.

-

Step 1c: Synthesis of this compound

The final step involves the deprotection of the silyl group followed by a copper-catalyzed intramolecular cyclization (annulation) to form the benzofuran ring.

-

Experimental Protocol: (Adapted from the synthesis of Benzo[b]furan-6-carbonitrile[1])

-

Dissolve 4-hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in a 1:1 mixture of ethanol and triethylamine.

-

Add copper(I) iodide (CuI, 0.05 eq) to the solution.

-

Heat the resulting solution to 75 °C and stir for 6-8 hours. The reaction proceeds via in-situ desilylation followed by cyclization.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with dilute aqueous HCl and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

-

Data Summary for Route 1 (Expected)

| Step | Product Name | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1a | 3-Iodo-4-hydroxybenzonitrile | 4-Hydroxybenzonitrile | I₂, HIO₃ | 75-85 | >95 |

| 1b | 4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile | 3-Iodo-4-hydroxybenzonitrile | TMSA, PdCl₂(PPh₃)₂, CuI | 80-90 | >98 |

| 1c | This compound | 4-Hydroxy-3-((trimethylsilyl)ethynyl)benzonitrile | CuI | 65-75 | >99 |

Route 2: Williamson Ether Synthesis and Claisen Rearrangement

This pathway involves the initial formation of an aryl propargyl ether, which then undergoes a thermal[2][2]-sigmatropic rearrangement (Claisen rearrangement) to an ortho-allenyl phenol. This intermediate rapidly tautomerizes and cyclizes to form the stable benzofuran ring system.

Overall Reaction Scheme (Route 2)

Caption: Overall transformation for Route 2.

Step-by-Step Synthesis and Protocols

Step 2a: Synthesis of 4-(Prop-2-yn-1-yloxy)benzonitrile

This reaction is a classic Williamson ether synthesis, where the phenoxide of 4-hydroxybenzonitrile acts as a nucleophile, displacing bromide from propargyl bromide.[3][4][5]

-

Experimental Protocol:

-

In a round-bottom flask, combine 4-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in acetone or acetonitrile.

-

Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and wash them with acetone.

-

Concentrate the combined filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the aryl propargyl ether, which can often be used in the next step without further purification.

-

Step 2b: Synthesis of this compound via Claisen Rearrangement

The aryl propargyl ether undergoes a thermal rearrangement. The reaction cascade involves a[2][2]-sigmatropic shift, tautomerization, and subsequent 5-endo-dig cyclization to furnish the benzofuran product.[2][6][7]

-

Experimental Protocol:

-

Place the crude 4-(prop-2-yn-1-yloxy)benzonitrile (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline or 1,2-dichlorobenzene.

-

Heat the solution to a high temperature (typically 180-210 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC until the starting material is consumed (usually 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a solvent like ethyl acetate and wash extensively with dilute acid (e.g., 1M HCl) to remove the high-boiling amine solvent, followed by water and brine.

-

Dry the organic layer, concentrate, and purify the resulting crude product by flash column chromatography on silica gel to isolate this compound.

-

Data Summary for Route 2 (Expected)

| Step | Product Name | Starting Material | Reagents | Yield (%) | Purity (%) |

| 2a | 4-(Prop-2-yn-1-yloxy)benzonitrile | 4-Hydroxybenzonitrile | Propargyl Bromide, K₂CO₃ | 90-98 | >95 |

| 2b | This compound | 4-(Prop-2-yn-1-yloxy)benzonitrile | Heat | 60-70 | >99 |

Visualized Workflows and Pathways

Logical Flow of Synthetic Route 1

Caption: Experimental workflow for Route 1.

Mechanism of Claisen Rearrangement and Cyclization (Route 2)

Caption: Key mechanistic steps in Route 2.

Conclusion

This guide presents two viable and robust multi-step strategies for the synthesis of this compound from 4-hydroxybenzonitrile. Route 1, involving an ortho-iodination and Sonogashira coupling, offers a highly controlled and modular approach. Route 2, utilizing a classic Williamson ether synthesis and Claisen rearrangement, provides a more direct transformation from an ether intermediate. Both routes are based on well-precedented reactions and can be adapted and optimized for large-scale production. The choice of route may depend on factors such as reagent availability, catalyst cost, and tolerance of specific functional groups in more complex derivatives. The detailed protocols provided herein serve as a strong foundation for researchers aiming to synthesize this and related benzofuran structures.

References

- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum mechanistic insights on aryl propargyl ether Claisen rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. francis-press.com [francis-press.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

Spectroscopic Characterization of Benzofuran-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Benzofuran-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this specific molecule, this guide presents a combination of established experimental protocols and predicted spectroscopic data based on analogous structures. This document is intended to serve as a practical resource for researchers and scientists involved in the synthesis, identification, and analysis of benzofuran derivatives. The guide details methodologies for Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (¹H NMR and ¹³C NMR) spectroscopy, and mass spectrometry (MS). Furthermore, it visualizes a key signaling pathway potentially modulated by benzofuran derivatives, providing context for its relevance in drug discovery.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a nitrile group at the 4-position of the benzofuran scaffold can significantly influence its electronic properties and biological activity, making this compound a molecule of considerable interest for further investigation and as a potential scaffold in drug design.

Accurate and thorough spectroscopic characterization is fundamental to confirm the identity, purity, and structure of newly synthesized or isolated compounds. This guide outlines the standard spectroscopic techniques employed for the characterization of organic molecules, with a specific focus on their application to this compound.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃ at 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.75 | d | 2.2 |

| H-3 | 6.90 | d | 2.2 |

| H-5 | 7.65 | dd | 8.0, 1.0 |

| H-6 | 7.40 | t | 8.0 |

| H-7 | 7.80 | dd | 8.0, 1.0 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃ at 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 146.0 |

| C-3 | 108.0 |

| C-3a | 128.5 |

| C-4 | 105.0 |

| C-5 | 129.0 |

| C-6 | 125.0 |

| C-7 | 122.0 |

| C-7a | 155.0 |

| -C≡N | 117.0 |

Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~850-750 | Strong | Aromatic C-H bend (out-of-plane) |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound under Electron Ionization (EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 143 | 100 | [M]⁺ (Molecular Ion) |

| 115 | 60 | [M - CO]⁺ |

| 88 | 40 | [M - CO - HCN]⁺ |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

-

Cap the NMR tube and gently invert to ensure homogeneity.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Process the FID similarly to the ¹H spectrum, and reference the spectrum to the solvent peak (e.g., 77.16 ppm for CDCl₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind a small amount (1-2 mg) of the solid sample to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

FT-IR Spectrum Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (Electron Ionization - EI):

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

Biological Context: Potential Inhibition of Signaling Pathways

Benzofuran derivatives have been identified as potential inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. Understanding these pathways provides a rationale for the continued investigation of compounds like this compound in drug discovery. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Spectroscopic Profile of Benzofuran-4-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Benzofuran-4-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted ¹H and ¹³C NMR data, standardized experimental protocols for NMR data acquisition, and a structural representation of the molecule for clear assignment of spectral data.

Note on Data: Extensive searches for experimentally derived ¹H and ¹³C NMR data for this compound did not yield any publicly available, peer-reviewed datasets. The data presented herein is based on computational predictions and should be used as a reference and guide for experimental validation.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and assignments for this compound. These predictions are based on established computational models and provide a valuable starting point for spectral analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.85 - 7.95 | Doublet |

| H-3 | 7.00 - 7.10 | Doublet |

| H-5 | 7.65 - 7.75 | Doublet |

| H-6 | 7.35 - 7.45 | Triplet |

| H-7 | 7.70 - 7.80 | Doublet |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 146 - 148 |

| C-3 | 107 - 109 |

| C-3a | 127 - 129 |

| C-4 | 104 - 106 |

| C-5 | 129 - 131 |

| C-6 | 124 - 126 |

| C-7 | 122 - 124 |

| C-7a | 155 - 157 |

| CN | 116 - 118 |

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols for NMR Spectroscopy

The following provides a standardized methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound, intended to guide researchers in obtaining experimental data.

Sample Preparation

A solution of this compound (5-10 mg) is prepared by dissolving the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

Proton NMR spectra are recorded on a 400 MHz spectrometer. The acquisition parameters are typically set as follows:

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Acquisition Time: 4.0 s

-

Spectral Width: 8000 Hz

Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR spectra are recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C). Typical acquisition parameters include:

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Width: 45°

-

Acquisition Time: 1.5 s

-

Spectral Width: 25000 Hz

Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Molecular Structure and Atom Numbering

To facilitate the correlation of NMR signals with their corresponding atoms, the chemical structure of this compound with standardized numbering is provided below.

Caption: Structure of this compound with atom numbering.

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of Benzofuran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of Benzofuran-4-carbonitrile. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide outlines a plausible fragmentation pathway based on established principles of mass spectrometry for aromatic, heterocyclic, and nitrile-containing compounds. The information herein is intended to serve as a predictive reference for researchers working with this and structurally related molecules. This document includes a proposed fragmentation scheme, a table of predicted mass-to-charge ratios (m/z) and their relative abundances, a detailed experimental protocol for acquiring such data, and a visualization of the fragmentation pathway.

Introduction

Benzofuran and its derivatives are significant scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The characterization of these compounds is crucial for their identification, purity assessment, and metabolic studies. Mass spectrometry is a primary analytical technique for the structural elucidation of such molecules. Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices. This guide proposes a theoretical fragmentation pathway under electron ionization (EI) conditions.

Theoretical Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) and plausible relative abundances for the molecular ion and key fragments of this compound. This data is derived from theoretical fragmentation pathways and should be confirmed by experimental analysis.

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (%) |

| 143 | [M]•+ (Molecular Ion) | [C₉H₅NO]•+ | 100 |

| 115 | [M - CO]•+ | [C₈H₅N]•+ | 60 |

| 89 | [C₇H₅]•+ | [C₇H₅]•+ | 45 |

| 88 | [C₇H₄]•+ | [C₇H₄]•+ | 30 |

| 63 | [C₅H₃]•+ | [C₅H₃]•+ | 25 |

Proposed Fragmentation Pathway

Under electron ionization, this compound is expected to undergo a series of fragmentation reactions initiated by the removal of an electron to form the molecular ion (m/z 143). The primary fragmentation events are predicted to involve the loss of neutral molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN), which are characteristic of furan rings and nitriles, respectively.

The initial and most significant fragmentation is the expulsion of a carbon monoxide molecule from the furan ring, a common fragmentation pathway for benzofurans. This leads to the formation of a stable radical cation at m/z 115. Subsequent fragmentation of the m/z 115 ion could involve the loss of a cyanide radical (•CN) to yield a phenyl cation at m/z 89. Further fragmentation of the aromatic ring can lead to smaller charged species.

Experimental Protocols

The following is a detailed protocol for the acquisition of an electron ionization mass spectrum for a small, thermally stable aromatic compound like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS).

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

4.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for 1 minute.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

4.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-450.

-

Scan Speed: 1562 u/s.

-

Solvent Delay: 3 minutes.

4.4. Data Analysis

The acquired data should be processed using the instrument's software. The background-subtracted mass spectrum of the chromatographic peak corresponding to this compound will provide the experimental fragmentation pattern. This can then be compared to the theoretical data presented in this guide.

Logical Workflow for Analysis

The following diagram illustrates the logical workflow from sample preparation to data interpretation for the mass spectrometric analysis of this compound.

Conclusion

This guide presents a theoretical framework for understanding the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathway, predicted m/z values, and detailed experimental protocol provide a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development. It is imperative that this theoretical data be validated through the experimental acquisition of the mass spectrum for this compound. The methodologies and workflows described herein offer a clear path to achieving this validation.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Benzofuran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of Benzofuran-4-carbonitrile. It details the expected vibrational frequencies, offers a standardized experimental protocol for spectral acquisition, and illustrates key concepts through diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and analysis of this and related heterocyclic compounds.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." In the context of drug development and materials science, IR spectroscopy is an indispensable tool for confirming the identity and purity of synthesized compounds like this compound.

This compound is a heterocyclic aromatic compound containing a fused benzene and furan ring system, with a nitrile (-C≡N) substituent on the benzene ring. Its IR spectrum is characterized by the vibrational modes of these distinct functional groups. The key absorptions arise from the C≡N triple bond stretching, C-H stretching and bending in the aromatic and furan rings, C=C stretching within the rings, and C-O-C stretching of the furan moiety.

Predicted Infrared Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 3100 - 3000 | Medium to Weak | Aromatic and Furan C-H Stretching |

| ~ 2240 - 2220 | Strong, Sharp | Nitrile (-C≡N) Stretching[1] |

| ~ 1600 - 1585 | Medium | Aromatic C=C Ring Stretching |

| ~ 1500 - 1400 | Medium to Strong | Aromatic C=C Ring Stretching |

| ~ 1250 - 1000 | Medium to Strong | C-O-C Asymmetric & Symmetric Stretching (Furan) |

| ~ 1250 - 1000 | Weak | Aromatic C-H In-plane Bending |

| Below 900 | Medium to Strong | Aromatic C-H Out-of-plane Bending |

Experimental Protocol for IR Spectral Acquisition

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for solid and liquid samples that requires minimal sample preparation.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

3.3. Data Acquisition

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

3.4. Data Processing

-

The collected spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final infrared spectrum of the sample.

-

Perform baseline correction and other spectral adjustments as necessary to improve the quality of the spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the functional groups of this compound and their characteristic IR absorption regions.

Conclusion

The infrared spectrum of this compound is distinguished by a strong, sharp absorption band in the 2240-2220 cm⁻¹ region, indicative of the nitrile functional group.[1] Additional characteristic bands arising from the benzofuran ring system, including aromatic and furan C-H, C=C, and C-O-C vibrations, provide further structural confirmation. This guide offers a foundational understanding of the key spectral features of this compound and a standardized protocol for its analysis, which will be of significant utility to researchers in the fields of medicinal chemistry and materials science. For unambiguous identification, it is recommended to compare the experimental spectrum with that of a certified reference standard when available.

References

An In-Depth Technical Guide to Benzofuran-4-carbonitrile for Researchers and Drug Development Professionals

An authoritative overview of the physical, chemical, and biological properties of Benzofuran-4-carbonitrile, this guide serves as a comprehensive resource for scientists and researchers in the field of drug discovery and development. This document provides a detailed summary of the compound's characteristics, experimental protocols, and its relevance in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a benzofuran core substituted with a nitrile group at the 4-position. The benzofuran moiety is a prevalent scaffold in a multitude of biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The incorporation of a nitrile group can significantly influence the molecule's polarity, metabolic stability, and ability to participate in specific interactions with biological targets, making this compound a compound of interest for medicinal chemistry and drug design.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. This section summarizes its key physical and chemical data.

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 95333-17-8 | [4][5] |

| Molecular Formula | C₉H₅NO | [6] |

| Molecular Weight | 143.14 g/mol | [6] |

| IUPAC Name | 1-Benzofuran-4-carbonitrile | [4] |

| Appearance | White to yellow solid (predicted) | [4][6] |

Tabulated Physical Properties

| Property | Value | Source(s) |

| Melting Point | 215-216 °C | [4] |

| Boiling Point | 260.8 °C at 760 mmHg | [5] |

| Density | 2.051 g/cm³ | [4] |

| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents like dichloromethane and chloroform. | [6] |

| Stability | Predicted to be stable under normal conditions, but may react with strong oxidizing or reducing agents. | [6] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a benzofuran derivative will typically show signals corresponding to the protons on the furan and benzene rings. The chemical shifts and coupling constants are influenced by the substitution pattern. For the parent benzofuran, characteristic signals for the furan ring protons appear at distinct chemical shifts.[7]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzofuran ring are characteristic and can be used for structural confirmation.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group (C≡N stretch) typically in the range of 2220-2260 cm⁻¹. Other significant peaks would correspond to the C-O-C stretching of the furan ring and the C=C stretching of the aromatic system.[9]

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural information, likely involving the loss of the nitrile group and fragmentation of the benzofuran ring system.[10]

Synthesis and Reactivity

The synthesis of benzofuran derivatives can be achieved through various strategies, often involving intramolecular cyclization reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful for the functionalization of the benzofuran core.[11][12]

General Synthetic Approaches

Several methods for the synthesis of the benzofuran ring have been developed, including:

-

Palladium-catalyzed intramolecular cyclization: This is a versatile method for constructing the benzofuran skeleton.[11][12]

-

Copper-catalyzed reactions: Copper catalysts can also be employed for the synthesis of benzofuran derivatives.[11]

-

Reactions from o-hydroxyaldehydes: These can serve as starting materials for the construction of the benzofuran ring.[11]

Reactivity of the this compound Scaffold

The benzofuran ring is an electron-rich system, making it susceptible to electrophilic substitution reactions. The nitrile group is an electron-withdrawing group and can influence the reactivity of the benzene ring. Key reactions involving the benzofuran scaffold include:

-

Palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings are commonly used to introduce new carbon-carbon bonds at various positions of the benzofuran ring.

-

Cycloaddition reactions: The double bond in the furan ring can participate in cycloaddition reactions, providing a route to more complex polycyclic structures.

-

Reactions of the nitrile group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo addition reactions with various nucleophiles.

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities and are of significant interest in drug discovery.[2][3][13]

Anticancer and Anti-inflammatory Potential

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer and anti-inflammatory agents.[1][2] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Interaction with Signaling Pathways

Benzofuran derivatives have been shown to interact with several important signaling pathways implicated in disease:

-

mTOR Signaling: Some benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a crucial regulator of cell growth and proliferation and a key target in cancer therapy.[1][14][15][16]

-

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Certain benzofuran derivatives have demonstrated the ability to inhibit NF-κB signaling, contributing to their anti-inflammatory effects.[17][18]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including inflammation and cell proliferation. Benzofuran derivatives have been shown to modulate MAPK signaling.[17][18][19][20]

While these findings are promising, it is important to note that the specific biological activity and signaling pathway interactions of this compound have not been extensively reported and require further investigation.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. While a specific, validated protocol for the synthesis of the 4-carbonitrile isomer was not found in the searched literature, a general procedure for a related palladium-catalyzed synthesis of a benzofuran derivative is provided as a representative example.

Illustrative Synthesis via Palladium-Catalyzed Cross-Coupling

This protocol is a general representation of a Stille coupling reaction to form a C-C bond on a benzofuran precursor, a common strategy in the synthesis of functionalized benzofurans.

Materials:

-

Halogenated benzofuran precursor

-

Organostannane reagent

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Solvent (e.g., anhydrous toluene or dioxane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the halogenated benzofuran precursor and the palladium catalyst.

-

Add the anhydrous solvent via syringe.

-

Add the organostannane reagent dropwise to the reaction mixture.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with an appropriate reagent.

-

Extract the product with an organic solvent and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired functionalized benzofuran.

Note: This is a generalized protocol and the specific reagents, conditions, and purification methods will need to be optimized for the synthesis of this compound.

Visualizations

Experimental Workflow for Compound Characterization

Caption: General workflow for synthesis and characterization.

Signaling Pathway Interaction

Caption: Potential interactions with key signaling pathways.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its physical and chemical properties, combined with the known biological activities of the broader benzofuran class, make it a compelling target for further investigation. This technical guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its specific spectral characteristics, optimize its synthesis, and explore its therapeutic potential through detailed biological and pharmacological studies.

References

- 1. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | Properties, Uses, Safety, Supplier Information China [nj-finechem.com]

- 7. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 8. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]

- 9. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Benzofuran-4-carbonitrile in Common Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzofuran-4-carbonitrile, a significant heterocyclic compound in medicinal chemistry and materials science.[1][2] While specific quantitative solubility data is sparse in publicly available literature, this document consolidates predictive information based on its chemical structure and outlines detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound, with the molecular formula C₉H₅NO and a molecular weight of 143.14 g/mol , is a solid compound featuring a benzofuran core fused with a benzene ring and substituted with a nitrile group.[3][4] This structure, containing both a large non-polar aromatic system and polar functionalities (nitrile group and furan oxygen), suggests a nuanced solubility profile.[3] Its derivatives are explored for a wide range of therapeutic potentials, including anticancer, antibacterial, and anti-inflammatory activities.[1][2] Understanding its solubility is crucial for drug formulation, reaction chemistry, and purification processes.

Solubility Profile of this compound

Due to the limited availability of precise quantitative data, the following tables summarize the predicted and qualitative solubility of this compound in a range of common organic solvents, categorized by solvent class. The predictions are based on the chemical principle of "like dissolves like," where substances with similar polarities tend to be miscible.[5][6]

Table 1: Predicted Solubility in Polar Aprotic Solvents

| Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Acetone | C₃H₆O | Soluble | The polarity of the ketone group can interact favorably with the nitrile and ether functionalities of the solute. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble (Predicted)[3] | Moderate polarity aligns well with the mixed polarity of this compound. |

| Chloroform | CHCl₃ | Soluble (Predicted)[3] | Similar to DCM, its polarity is suitable for dissolving the compound. |

| Acetonitrile | C₂H₃N | Soluble | The polar nitrile group of the solvent can interact with the polar groups of the solute. |

| Dimethylformamide (DMF) | C₃H₇NO | Highly Soluble | High polarity and hydrogen bond accepting capability should effectively solvate the molecule. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | The ether linkage and cyclic structure provide a balance of polarity suitable for dissolution. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Soluble | Intermediate polarity may lead to moderate solubility. |

Table 2: Predicted Solubility in Polar Protic Solvents

| Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Methanol | CH₄O | Moderately Soluble | The small polar alcohol can engage in dipole-dipole interactions, but the large non-polar ring may limit high solubility. |

| Ethanol | C₂H₆O | Moderately Soluble | Similar to methanol, but its slightly lower polarity might slightly improve solubility for the aromatic system. |

| Water | H₂O | Low / Insoluble[3] | The highly polar nature of water is not favorable for solvating the large, non-polar benzofuran ring system. |

Table 3: Predicted Solubility in Non-Polar Solvents

| Solvent | Chemical Formula | Predicted Solubility | Rationale |

| Toluene | C₇H₈ | Sparingly Soluble | The aromatic nature of toluene may interact with the benzofuran rings, but the polar nitrile group will hinder solubility. |

| Hexane | C₆H₁₄ | Insoluble | The non-polar aliphatic nature of hexane is a poor match for the polar functionalities of the solute. |

| Diethyl Ether | C₄H₁₀O | Sparingly Soluble | While it has an ether group, its overall low polarity makes it a less effective solvent for this compound. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two common and reliable techniques.

The shake-flask method is considered a gold standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with a solute and then measuring the concentration of the dissolved compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure equilibrium with the saturated solution.[7]

-

Equilibration: Seal the vessels tightly and place them on an orbital shaker or in a thermomixer within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[7][8] The time required can vary depending on the compound and solvent system.[9]

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation at the test temperature, followed by careful withdrawal of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm PTFE) that does not interact with the compound or solvent.[8]

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10]

-

Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the diluted sample, and then back-calculate the solubility in the original solvent, typically expressed in mg/mL or mol/L.

Gravimetric analysis is a straightforward and accurate method that determines solubility by measuring the mass of the solute dissolved in a known mass or volume of solvent.[11][12][13]

Methodology:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the shake-flask method (steps 1 and 2).

-

Sampling: Carefully withdraw a precise volume (e.g., 10 mL) of the clear, filtered supernatant into a pre-weighed, dry evaporating dish or watch glass.[13][14]

-

Solvent Evaporation: Place the evaporating dish in a ventilated oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. A vacuum oven at a lower temperature can also be used to prevent thermal degradation.

-

Drying and Weighing: Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish containing the solid residue. Repeat the drying and weighing process until a constant mass is achieved, ensuring all solvent has been removed.[13][14]

-

Calculation:

-

Mass of dissolved solute = (Mass of dish + dry residue) - (Mass of empty dish).

-

Solubility = Mass of dissolved solute / Volume of solvent sampled. The result is typically expressed in g/mL or a similar unit.

-

Visualized Workflow for Solubility Determination

The following diagram illustrates a generalized experimental workflow for determining the solubility of an organic compound like this compound.

Caption: General workflow for determining compound solubility.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Properties, Uses, Safety, Supplier Information China [nj-finechem.com]

- 4. This compound | 95333-17-8 [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. bioassaysys.com [bioassaysys.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. pharmajournal.net [pharmajournal.net]

- 14. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Synthesis of Benzofuran-4-carbonitrile

Introduction

Benzofurans are a critical class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point in medicinal chemistry. Benzofuran-4-carbonitrile, a specific isomer with a nitrile group at the 4-position, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide focuses on a robust synthetic route for its preparation.

Synthetic Approach

A common and effective method for the synthesis of this compound involves a cyanation reaction of a halogenated benzofuran precursor. The protocol detailed below describes the conversion of 4-bromobenzofuran to this compound using zinc cyanide and a palladium catalyst.

Experimental Protocol

Synthesis of this compound from 4-Bromobenzofuran

This procedure outlines the palladium-catalyzed cyanation of 4-bromobenzofuran.

Materials:

-

4-Bromobenzofuran

-

Zinc Cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

N,N-Dimethylacetamide (DMAC)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-bromobenzofuran (5.20 g, 13.2 mmol, 1.00 equiv) in N,N-dimethylacetamide (50.0 mL), add zinc cyanide (6.85 g, 58.3 mmol, 4.42 equiv) and tetrakis(triphenylphosphine)palladium(0) (1.52 g, 1.32 mmol, 0.100 equiv).

-

Stir the mixture at 140°C for 12 hours under a nitrogen atmosphere.

-

After cooling, dilute the reaction mixture with ethyl acetate (80.0 mL).

-

Wash the organic layer with brine (3 x 50.0 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography (petroleum ether/ethyl acetate = 50/1 to 0/1) to yield this compound as a light-yellow oil.[1]

Quantitative Data Summary

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |

| 4-Bromobenzofuran | C₈H₅BrO | 197.03 | 5.20 | 13.2 | Starting Mat |

| Zinc Cyanide | C₂N₂Zn | 117.43 | 6.85 | 58.3 | Reagent |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 1.52 | 1.32 | Catalyst |

| This compound | C₉H₅NO | 143.14 | 1.60 | 10.1 | Product |

| Reaction Parameter | Value |

| Temperature | 140°C |

| Reaction Time | 12 hours |

| Solvent | N,N-Dimethylacetamide |

| Yield | 76.2% |

| Purity | 90.0% |

Characterization Data:

-

Appearance: Light-yellow oil[1]

-

¹H NMR (400MHz, CDCl₃): δ = 7.80 (d, J=2.0 Hz, 1H), 7.75 (d, J=8.4 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H), 7.38 (t, J=8.4 Hz, 1H), 7.03 - 7.00 (m, 1H)[1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-bromobenzofuran.

Signaling Pathways and Biological Context

While this guide focuses on the chemical synthesis of this compound, it is important to note that benzofuran derivatives are integral to many biologically active molecules and natural products. They are known to interact with a variety of signaling pathways and exhibit a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitrile functional group in this compound can serve as a key handle for further chemical modifications to explore its potential biological activities and develop novel therapeutic agents. Further research is required to elucidate the specific signaling pathways modulated by this compound and its derivatives.

References

Unveiling the Electronic Landscape of Benzofuran-4-carbonitrile: A Theoretical Perspective for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of Benzofuran-4-carbonitrile. A thorough understanding of the electronic properties of this heterocyclic compound is paramount for its potential applications in medicinal chemistry and materials science. This document outlines the standard computational methodologies, presents key electronic parameters derived from theoretical studies of similar benzofuran structures, and visualizes the computational workflow and fundamental electronic concepts.

Introduction: The Significance of Electronic Structure Analysis

Benzofuran and its derivatives are a prominent class of heterocyclic compounds frequently found in biologically active molecules and functional organic materials. The electronic structure of these molecules, particularly the distribution of electrons and the energies of frontier molecular orbitals, dictates their reactivity, stability, and intermolecular interactions. For drug development professionals, a detailed map of the electronic landscape of a molecule like this compound can inform on its potential binding mechanisms, metabolic stability, and overall suitability as a drug candidate. Theoretical calculations, primarily based on Density Functional Theory (DFT), have become an indispensable tool for predicting these properties with a high degree of accuracy.

Computational Methodology: A Standard Protocol

2.1. Geometry Optimization: The initial step involves determining the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization calculations, typically using DFT with the B3LYP (Becke, three-parameter, Lee–Yang–Parr) hybrid functional. A common and effective basis set for such organic molecules is the 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[1] The optimization process continues until a stationary point on the potential energy surface is found, corresponding to the molecule's lowest energy conformation.

2.2. Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

2.3. Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated to describe the molecule's reactivity and electronic behavior. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of fundamental importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.[2][3]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on an atomic level within the molecule, offering further insight into its polarity and reactive sites.

Predicted Electronic Properties of Benzofuran Derivatives

In the absence of specific published data for this compound, the following tables summarize representative theoretical data for structurally similar benzofuran derivatives. This information serves as a valuable reference for predicting the electronic properties of this compound.

Table 1: Frontier Molecular Orbital Energies of Representative Benzofuran Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 7-methoxy-benzofuran-2-carboxylic acid | DFT/B3LYP/6-311+G(d,p) | - | - | 4.189 |

| 1-benzofuran-2-carboxylic acid | DFT/UB3LYP/6-31G(d,p) | -6.367 | -1.632 | 4.735 |

| 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid | DFT/B3LYP/6-31+G(d,p) | - | - | ~5.21 |

Note: The presented data is for structurally related compounds and should be considered as an estimation for this compound.

Table 2: Global Reactivity Descriptors of a Representative Benzofuran Derivative (1-benzofuran-2-carboxylic acid)

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Electronegativity (χ) | 3.999 |

| Chemical Hardness (η) | 2.367 |

| Chemical Softness (S) | 0.422 |

| Electrophilicity Index (ω) | 3.374 |

Note: These values are derived from the HOMO and LUMO energies of 1-benzofuran-2-carboxylic acid and provide a framework for understanding the reactivity of the benzofuran scaffold.

Visualizing the Computational Workflow and Electronic Concepts

4.1. Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of the electronic structure of a molecule like this compound.

References

The Multifaceted Biological Potential of Benzofuran Nitrile Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Benzofuran, a heterocyclic compound resulting from the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities. Among these, benzofuran nitrile isomers are emerging as a particularly promising class of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of the nitrile group, a versatile pharmacophore, can significantly influence the electronic properties and binding interactions of the benzofuran core, leading to enhanced biological efficacy. This technical guide provides an in-depth overview of the current understanding of the biological activities of benzofuran nitrile isomers, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development endeavors.

Anticancer Activity

Benzofuran nitrile derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are crucial for tumor progression and survival.

Quantitative Data: In Vitro Anticancer and EGFR Kinase Inhibitory Activities

The following table summarizes the in vitro antiproliferative and EGFR tyrosine kinase (TK) inhibitory activities of a series of newly synthesized cyanobenzofuran derivatives. The data highlights their potency against various cancer cell lines and their specific molecular target.

| Compound | Cancer Cell Line | Antiproliferative IC50 (µM)[1] | EGFR TK Inhibition IC50 (µM)[1] |

| 2 | HePG2 (Liver) | 23.67 | 0.81 |

| HCT-116 (Colon) | 13.85 | ||

| MCF-7 (Breast) | 17.28 | ||

| 3 | HePG2 (Liver) | - | 0.95 |

| HCT-116 (Colon) | - | ||

| MCF-7 (Breast) | - | ||

| 8 | HePG2 (Liver) | 16.08 | - |

| HCT-116 (Colon) | 8.81 | ||

| MCF-7 (Breast) | 8.36 | ||

| 10 | HePG2 (Liver) | - | 1.12 |

| HCT-116 (Colon) | - | ||

| MCF-7 (Breast) | - | ||

| 11 | HePG2 (Liver) | - | 0.88 |

| HCT-116 (Colon) | - | ||

| MCF-7 (Breast) | - | ||

| Doxorubicin | HePG2 (Liver) | 4.17 | Not Applicable |

| HCT-116 (Colon) | 5.32 | ||

| MCF-7 (Breast) | 6.84 | ||

| Afatinib | HePG2 (Liver) | 8.87 | Not Applicable |

| HCT-116 (Colon) | 11.2 | ||

| MCF-7 (Breast) | 5.5 | ||

| Gefitinib | - | - | 0.90 |

Signaling Pathway: EGFR Inhibition and Apoptosis Induction

Several benzofuran nitrile compounds have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a key regulator of cell growth and proliferation, and its overactivation is a common feature in many cancers. By blocking the tyrosine kinase activity of EGFR, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.[1]

Caption: EGFR signaling pathway and the inhibitory action of benzofuran nitrile isomers.

Experimental Protocols

This protocol is a widely used colorimetric assay to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2][3][4]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the benzofuran nitrile isomers for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: The assay measures the phosphorylation of a substrate by the EGFR tyrosine kinase. The level of phosphorylation is quantified, and the inhibitory effect of the test compound is determined by the reduction in phosphorylation compared to a control.

Methodology:

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase assay buffer.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.

-

Detection: The amount of phosphorylated substrate is determined using a detection reagent. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity

Benzofuran derivatives have been recognized for their antimicrobial properties, and the inclusion of a nitrile group can modulate this activity. While specific data for a wide range of benzofuran nitrile isomers is still emerging, the existing research on related structures provides a strong basis for their potential as antibacterial and antifungal agents.

Quantitative Data: In Vitro Antimicrobial Activity (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzofuran derivatives against various bacterial and fungal strains. It is important to note that not all of these compounds contain a nitrile group, but they represent the broader potential of the benzofuran scaffold.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Benzofuran-ketoxime derivative | Staphylococcus aureus | 0.039 | [5] |

| Benzofuran-ketoxime derivatives | Candida albicans | 0.625-2.5 | [5] |

| 6-hydroxy-benzofuran derivatives (15, 16) | Various bacterial strains | 0.78-3.12 | [3] |

| 2-aryl-benzofuran derivatives | Various bacterial strains | 0.78-6.25 | [3] |

| Bromo-substituted benzofurans (23, 24) | Various bacterial strains | (29.76-31.96 mmol/L) | [3] |

Experimental Protocols

This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.[6][7][8]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.[6][7]

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

-

Serial Dilutions: Serial twofold dilutions of the benzofuran nitrile isomer are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, and 28-35°C for 48-72 hours for fungi).

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the wells.

Anti-inflammatory Activity

Benzofuran nitrile isomers have also shown promise as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table shows the inhibitory effects of some benzofuran derivatives on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

| Compound/Derivative | Assay | IC50 (µM) | Reference(s) |

| Aza-benzofuran (1) | NO Inhibition in RAW 264.7 cells | 17.3 | [6] |

| Aza-benzofuran (4) | NO Inhibition in RAW 264.7 cells | 16.5 | [6] |

| Piperazine/benzofuran hybrid (5d) | NO Inhibition in RAW 264.7 cells | 52.23 | [4] |

Signaling Pathways: NF-κB and MAPK Inhibition

The anti-inflammatory effects of some benzofuran derivatives are attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.[4] These pathways are central to the inflammatory response, and their inhibition leads to a decrease in the expression of pro-inflammatory genes and the production of inflammatory mediators.

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran nitrile isomers.

Experimental Protocols

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of NO. The amount of NO produced is measured indirectly by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

Methodology:

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the benzofuran nitrile isomers for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: After incubation, the culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10-15 minutes.

-

Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is assessed by its ability to reduce this edema.

Methodology:

-

Animal Dosing: The test compound (benzofuran nitrile isomer) is administered to the animals (e.g., rats or mice) via an appropriate route (e.g., oral or intraperitoneal) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The volume of the paw is measured at different time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to that in the control group.

Conclusion